6-chloro-2,5-dimethyl-1H-pyrimidin-4-one
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Overview
Description
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
The synthesis of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The methyl groups at the 2 and 5 positions can be involved in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Scientific Research Applications
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes and receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, DNA/RNA interactions, and other biochemical processes.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives such as:
2,4-dichloro-5-methylpyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
5-chloro-2,4-dimethylpyrimidine: Another related compound with distinct chemical properties and uses.
4-chloro-2,5-dimethylpyrimidine:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUZQNUVSLDLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.